[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate

Catalog No.
S526482
CAS No.
127512-29-2
M.F
C41H77NO4
M. Wt
648.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] oct...

CAS Number

127512-29-2

Product Name

[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate

IUPAC Name

[3-(dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate

Molecular Formula

C41H77NO4

Molecular Weight

648.1 g/mol

InChI

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3

InChI Key

NYDLOCKCVISJKK-WRBBJXAJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

18:1 DAP; DODAP; 1,2-Dioleoyl-3-dimethylammonium-propane;

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate is 647.5853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate is a complex organic molecule characterized by its long hydrocarbon chains and functional groups that suggest potential applications in various fields, including pharmaceuticals and materials science. This compound features a dimethylamino group, which can enhance its solubility and biological activity, making it a candidate for drug formulation or as a surfactant in various applications.

Involving this compound primarily include:

  • Esterification: The formation of the ester bond between the carboxylic acid group of the octadec-9-enoic acid and the alcohol group of the propanol derivative.
  • Hydrolysis: This reaction can occur in the presence of water, breaking down the ester back into its alcohol and acid components.
  • Transesterification: The exchange of the alkoxy group in the ester with another alcohol, which can modify its properties for specific applications.

These reactions are facilitated by enzymes or acids in biological systems, highlighting their relevance in metabolic pathways

The biological activity of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate can be associated with its potential pharmacological effects. The presence of the dimethylamino group suggests possible interactions with biological membranes, enhancing permeability and bioavailability. This compound may exhibit:

  • Antioxidant Activity: The ability to neutralize free radicals, which is crucial for preventing cellular damage.
  • Antimicrobial Properties: Compounds with long-chain fatty acids often demonstrate effectiveness against various pathogens due to their ability to disrupt microbial membranes .

Biological assays are essential for evaluating these activities, often employing dose-response curves to establish effective concentrations .

Synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with readily available fatty acids and alcohols.
  • Esterification Reaction: A coupling reaction between an acid and an alcohol, often catalyzed by an acid catalyst or through a condensation reaction.
  • Purification: The product is purified using techniques such as distillation or chromatography to isolate the desired compound from by-products.

Advanced synthetic methodologies may also include microwave-assisted synthesis or enzymatic routes to improve yield and selectivity .

Interaction studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: To predict binding affinities and modes of action at target sites.
  • Spectroscopic Methods: Including NMR and IR spectroscopy to elucidate structural interactions.

These studies are crucial for optimizing its use in therapeutic contexts and understanding its mechanism of action .

Several compounds share structural similarities with [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate, including:

Compound NameStructureUnique Features
Octadecenoic AcidLong-chain fatty acidNatural occurrence in fats
DimethylaminoethanolShorter chain with amino groupSolubility enhancement
Oleyl AlcoholLong-chain fatty alcoholEmollient properties

Uniqueness

The uniqueness of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate lies in its combination of both hydrophilic (dimethylamino) and hydrophobic (octadecenoate) components, providing versatile functionalities that are not present in simpler analogs. This dual nature allows it to function effectively in both aqueous and non-aqueous environments, making it suitable for diverse applications from drug formulation to industrial uses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

15.1

Exact Mass

647.5853

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Pippa N, Dokoumetzidis A, Demetzos C, Macheras P. On the ubiquitous presence
2: Mokhtarieh AA, Cheong S, Kim S, Chung BH, Lee MK. Asymmetric liposome
3: Herringson TP, Altin JG. Convenient targeting of stealth siRNA-lipoplexes to
4: Auguste DT, Furman K, Wong A, Fuller J, Armes SP, Deming TJ, Langer R.
5: Auguste DT, Armes SP, Brzezinska KR, Deming TJ, Kohn J, Prud'homme RK. pH

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